Methyl 3-cyclopropyl-3-hydroxy-propanoate
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Overview
Description
Methyl 3-cyclopropyl-3-hydroxy-propanoate: is an organic compound with the molecular formula C7H12O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropyl-3-hydroxy-propanoate typically involves the esterification of 3-cyclopropyl-3-hydroxypropanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-3-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Depending on the conditions, the major products can be 3-cyclopropyl-3-oxopropanoic acid or 3-cyclopropyl-3-hydroxypropanoic acid.
Reduction: The major product is 3-cyclopropyl-3-hydroxypropanol.
Substitution: Products vary based on the substituent introduced, such as 3-cyclopropyl-3-chloropropanoate or 3-cyclopropyl-3-aminopropanoate.
Scientific Research Applications
Methyl 3-cyclopropyl-3-hydroxy-propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-3-hydroxy-propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxypropanoate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 3-cyclopropylpropanoate: Lacks the hydroxyl group, reducing its reactivity in certain reactions.
3-Cyclopropyl-3-hydroxypropanoic acid: The free acid form, which is more reactive in esterification reactions.
Uniqueness
Methyl 3-cyclopropyl-3-hydroxy-propanoate is unique due to the presence of both a cyclopropyl group and a hydroxyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-3-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-6(8)5-2-3-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
AHZTZDNJDVAMPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CC1)O |
Origin of Product |
United States |
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